molecular formula C22H19ClN2O4 B4045981 N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4045981
M. Wt: 410.8 g/mol
InChI Key: QXMMGKBVFBYULD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H19ClN2O4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.1033348 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzamide Derivatives in Medical Imaging

Scintigraphic Detection of Melanoma Metastases Benzamide derivatives, such as [iodine-123]-(S)-IBZM, have been explored for their potential in imaging melanoma metastases. Studies have shown that these compounds can be radiolabeled and used in scintigraphy to detect melanoma lesions, taking advantage of the ectodermic origin of melanocytes and their presence in the substantia nigra. The application of radiolabeled benzamide in melanoma imaging highlights the potential of such compounds in diagnostic procedures for cancer detection (Maffioli et al., 1994).

Benzamides in Neurological Research

Sigma Receptor Imaging in Breast Cancer Research has also explored the use of benzamide derivatives for imaging sigma receptors in primary breast tumors. A specific iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrated the ability to visualize primary breast tumors in vivo through preferential binding to sigma receptors that are overexpressed on breast cancer cells. This indicates the potential of benzamides in developing diagnostic tools for cancer (Caveliers et al., 2002).

Benzamides in Psychiatric Disorder Research

5-HT1A Receptor Antagonists for Brain Imaging Benzamide derivatives such as WAY-100635 have been utilized in PET imaging studies to investigate the 5-HT1A receptors in the human brain. This application is critical for understanding the role of 5-HT1A receptors in psychiatric disorders and could contribute to the development of new therapeutic approaches for conditions like anxiety and depression (Pike et al., 1996).

Environmental and Human Exposure Studies

Monitoring Environmental Contaminants Studies on the human urinary excretion of non-persistent environmental chemicals, including benzamides, provide insights into human exposure to industrial chemicals. Such research is crucial for understanding the potential health impacts of environmental contaminants and for developing strategies to reduce human exposure to harmful substances (Frederiksen et al., 2014).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-29-19-10-9-14(23)12-18(19)24-20(26)13-5-4-6-15(11-13)25-21(27)16-7-2-3-8-17(16)22(25)28/h2-6,9-12,16-17H,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMMGKBVFBYULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.